molecular formula C12H12BrN3O2S B1527340 6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1457235-31-2

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide

Cat. No. B1527340
CAS RN: 1457235-31-2
M. Wt: 342.21 g/mol
InChI Key: VGZZDMGORZJZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide (6-Amino-N-BPMS) is an organic compound that is widely used in scientific research and in the synthesis of various compounds. 6-Amino-N-BPMS is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of heterocyclic compounds based on sulfonamide groups has demonstrated significant antimicrobial activity. For instance, a study explored the antimicrobial potential of new heterocycles derived from sulfonamide, indicating the relevance of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of new pyrimidine derivatives from 6-amino-2-thiouracil showed antiproliferative activity against selected human cancer cell lines, highlighting the therapeutic potential of such compounds (Awad et al., 2015).
  • The development of broad specificity antibodies for sulfonamide antibiotics and an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples demonstrates the application of sulfonamide derivatives in food safety and pharmacological research (Adrián et al., 2009).

Material Science and Catalysis

  • A study focused on the efficient and scalable synthesis of pyridine sulfonamides, which are crucial intermediates for producing various biologically active compounds, underscores the importance of these derivatives in synthetic chemistry and materials science (Emura et al., 2011).
  • Another research effort explored the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, illustrating the utility of sulfonamide derivatives in the development of advanced materials with specific optical and electronic properties (Liu et al., 2013).

Biochemical Analysis

Biochemical Properties

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and preventing their normal function . Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and affecting downstream cellular processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways . It can also affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, it can inhibit enzyme activity by occupying the enzyme’s active site and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . In some cases, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the specific animal model and the route of administration.

properties

IUPAC Name

6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-11-4-2-1-3-9(11)7-16-19(17,18)10-5-6-12(14)15-8-10/h1-6,8,16H,7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZDMGORZJZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CN=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 3
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 4
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 6
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.